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Compound of Interest

Compound Name: 4-Isopropylnicotinamide

Cat. No.: B13657382 Get Quote

Content Type: Technical Reference & Validation Guide Subject: 4-Isopropylpyridine-3-

carboxamide (CAS: N/A for specific isomer, derivative of Nicotinamide) Audience: Medicinal

Chemists, Analytical Scientists, CMC Leads

Executive Summary & Chemical Context
4-Isopropylnicotinamide is a functionalized pyridine derivative often encountered in

Fragment-Based Drug Discovery (FBDD) as a NAD+ mimic or a kinase inhibitor scaffold. It is

typically synthesized via Minisci radical alkylation of nicotinamide.

Critical Quality Attribute (CQA): The primary analytical challenge is distinguishing the 4-

isopropyl isomer from the thermodynamically possible 2-isopropyl and 6-isopropyl regioisomers

formed during radical alkylation. This guide provides the definitive spectroscopic fingerprint to

validate the 4-position substitution.
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Property Value

Formula

Molecular Weight 164.21 g/mol

Exact Mass 164.0950

Appearance Off-white to pale yellow crystalline solid

Solubility DMSO, Methanol, Chloroform (moderate)

Mass Spectrometry (MS) Profile
Ionization & Fragmentation Logic
The mass spectrum is characterized by a stable molecular ion due to the aromatic pyridine

core. The fragmentation pattern follows a predictable "stripping" of the substituents.

Method: ESI-MS (Positive Mode) / Q-TOF for High Resolution.
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Ion Type m/z (Theoretical) Assignment Mechanistic Insight

165.10 Molecular Ion

Protonation on

Pyridine Nitrogen

(Kinetic)

187.08 Sodium Adduct

Common in

unbuffered LC-MS

solvents

Fragment 1 148.07

Loss of ammonia from

primary amide

(distinctive for

carboxamides).

Fragment 2 122.06

McLafferty-type

rearrangement losing

propene (isopropyl

group).

Base Peak 106.03

Loss of amide and

isopropyl fragments

(Pyridine radical

cation).

Visualizing the Fragmentation Pathway

Key

[M+H]+ 
 m/z 165.1

Loss of NH3 
 m/z 148.1-17 Da (NH3)

Loss of C3H6 
 m/z 122.1

-42 Da (Propene)
Pyridine Core 

 m/z 106.0

Further Degradation

-NH3

Blue: Parent Red: Terminal Fragment
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Click to download full resolution via product page

Caption: ESI-MS fragmentation logic showing parallel pathways for amide deamination and

isopropyl elimination.

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.

The IR spectrum confirms the integrity of the amide functionality and the presence of the alkyl

side chain.

Wavenumber (

)
Intensity Assignment Diagnostic Value

3350, 3180 Medium, Broad

Primary amide doublet

(Asymmetric/Symmetr

ic stretch).

2965, 2870 Medium
Isopropyl methyl C-H

stretches.

1685 Strong

Amide I band. High

wavenumber due to

conjugation with

electron-deficient

pyridine.

1620 Medium
Amide II band

(Scissoring).

1595, 1560 Medium
Pyridine ring skeletal

vibrations.

NMR Spectroscopy (Structural Proof)
This is the definitive module for proving the 4-position substitution.

Solvent: DMSO-
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(Preferred to prevent amide proton exchange and overlap). Frequency: 400 MHz or higher.

NMR Data Table
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Position
Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)

Assignment
Logic

2 8.55 Singlet (s) 1H -

Most

Deshielded.

Flanked by

Ring N and

C=O. Lack of

coupling

proves C3

and C6 are

substituted/h

eteroatom.

6 8.48 Doublet (d) 1H 5.2

-proton to

Ring N.

Couples only

to H5.

Amide-NH 8.10, 7.60
Broad

Singlets
2H -

Non-

equivalent

amide

protons due

to restricted

rotation (

bond

character).

5 7.35 Doublet (d) 1H 5.2

-proton.

Shielded

relative to

H2/H6.[1]

Key: Only

one coupling

partner (H6).
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CH (Iso) 3.65 Septet (sep) 1H 6.9

Methine of

isopropyl.

Deshielded

by aromatic

ring current.

CH3 (Iso) 1.18 Doublet (d) 6H 6.9
Methyls of

isopropyl.

NMR Data Table
Shift (

ppm)
Type Assignment

169.5 C=O (Amide).[2]

153.2
C4. Ipso-carbon attached to

isopropyl.

150.8 C2.

148.5 C6.

132.1
C3. Ipso-carbon attached to

amide.

122.5 C5.

28.4 Isopropyl Methine.

22.8 Isopropyl Methyls (2C).

Regioisomer Discrimination Logic (The "Self-Validating"
System)
To ensure you have the 4-isomer and not the 2- or 6-isomer, apply this logic gate:

Check H2: Is it a singlet?

Yes: It is 4-isopropyl or 5-isopropyl (rare).
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No (Doublet): It is 6-isopropyl (H2 couples to H3? No, H3 is subst). Wait, in 6-iso, H2 is

singlet, H4 is doublet, H5 is doublet.

Correction:

4-Isopropyl: H5 and H6 are vicinal (J ~5Hz). H2 is isolated (Singlet).

6-Isopropyl: H4 and H5 are vicinal (J ~8Hz). H2 is isolated (Singlet).

Differentiation: The Coupling Constant (

) is the key.

(pyridine

) is typically 4-6 Hz.

(pyridine

) is typically 7-9 Hz.

Observation: If the doublet-doublet pair has

, it is the 4-isomer. If

, it is the 6-isomer.

2D NMR Connectivity Map
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Caption: 2D NMR Correlation Map. Green dashed lines (NOE) between Isopropyl-CH and H5

definitively confirm the 4-position substitution.

Experimental Protocol: Sample Preparation
To replicate these results for quality control:

Solvent Selection: Use DMSO-

(99.9% D). Chloroform-

(

) is acceptable but may cause the amide protons to broaden significantly or disappear due to
exchange, and the H2/H6 signals may overlap.

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

Shimming: Ensure good shimming; the splitting of the H5 doublet (J=5.2Hz) must be

resolved from the H6 doublet to distinguish it from the 6-isomer (J=8Hz).
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Water Suppression: If the sample is hygroscopic, a water suppression pulse sequence (e.g.,

presaturation) may be needed to clear the 3.33 ppm region, though this usually does not

interfere with the Isopropyl methine (3.65 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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